molecular formula C16H15ClNO2SBr B601352 CLOPIDOGREL IMPURITY 2 CAS No. 1396607-49-0

CLOPIDOGREL IMPURITY 2

Cat. No.: B601352
CAS No.: 1396607-49-0
M. Wt: 400.71
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Scientific Research Applications

Scientific Research Applications

Pharmaceutical Research:

  • Stability Studies: Clopidogrel Impurity 2 is utilized to assess the stability and degradation pathways of Clopidogrel under various conditions. Understanding these pathways helps in formulating more stable drug products and predicting their shelf life.
  • Toxicology Studies: Research has been conducted to evaluate the safety profile of Clopidogrel formulations containing this impurity, focusing on its potential effects on patients.

Analytical Chemistry:

  • Reference Standard in High-Performance Liquid Chromatography (HPLC): this compound serves as a reference standard in HPLC to determine the purity of Clopidogrel formulations. Its presence is critical for ensuring that the final pharmaceutical product meets regulatory standards .
  • Simultaneous Detection Methods: Recent advancements include methods for simultaneous detection of Clopidogrel and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which aids in monitoring impurity levels in clinical settings .

Case Studies

Impact of Genetic Variations on Clopidogrel Efficacy:
A notable study highlighted how genetic variations, particularly in the CYP2C19 gene, affect clopidogrel metabolism and efficacy. Carriers of the CYP2C19*2 allele exhibited reduced levels of active metabolites, leading to higher platelet reactivity and increased risks for adverse cardiovascular events. The presence of impurities like this compound may further influence these outcomes .

Analytical Method Development:
Research demonstrated a simultaneous determination method for clopidogrel metabolites using LC-MS/MS, achieving high extraction efficiency. This method is vital for clinical monitoring of impurity levels .

Research Findings

Recent studies have focused on developing robust analytical methods to detect and quantify this compound alongside other metabolites. The following table summarizes key findings from these studies:

MethodologyDetection LimitRecovery Rate (%)
LC-MS/MS0.1 ng/mL>80
HPLCNot specified>75

These advancements underscore the importance of precise analytical techniques in ensuring drug safety and efficacy.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clopidogrel Impurity 2 is unique due to its specific molecular structure and the conditions under which it is formed. Its presence and concentration are critical for ensuring the quality and efficacy of Clopidogrel.

Biological Activity

Clopidogrel is an antiplatelet medication widely used to prevent cardiovascular events by inhibiting platelet aggregation. It is a prodrug that requires metabolic activation to exert its pharmacological effects. Among its various impurities, Clopidogrel Impurity 2 has garnered attention due to its potential impact on the drug's efficacy and safety profile. This article delves into the biological activity of this compound, exploring its formation, reactivity, and implications for patient outcomes.

Overview of Clopidogrel and Its Metabolism

Clopidogrel undergoes a two-step metabolic activation process primarily mediated by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, CYP2B6, and CYP1A2. The first step converts clopidogrel to 2-oxo-clopidogrel , which is then further metabolized to the active thiol metabolite that irreversibly binds to the P2Y12 ADP receptor on platelets, inhibiting their aggregation .

Table 1: Key Metabolic Pathways of Clopidogrel

StepEnzyme(s) InvolvedProduct
1CYP1A2, CYP2B6, CYP2C192-oxo-clopidogrel
2CYP3A4, CYP2B6, CYP2C9Active thiol metabolite

Formation and Characteristics of this compound

This compound is identified as a degradation product formed during the storage and processing of clopidogrel formulations. It arises from hydrolysis and oxidation pathways that affect the stability of the drug . Understanding its formation is crucial for ensuring the quality and efficacy of clopidogrel products.

Table 2: Stability Studies of Clopidogrel Formulations

ProductHydrolysis (%)Oxidation (%)Total Impurities (%)
PLAVIX® (Reference)0.04 (0 months) / 0.29 (3 months)0.24 (0 months) / 0.35 (3 months)0.56 (0 months) / 1.71 (3 months)
Generic A0.85 (0 months) / 1.36 (3 months)2.24 (0 months) / 3.61 (3 months)3.55 (0 months) / 5.55 (3 months)

Biological Activity and Pharmacodynamics

The biological activity of this compound remains less characterized compared to the parent compound; however, studies indicate that impurities can influence pharmacodynamics and therapeutic outcomes. For instance, patients with certain genetic polymorphisms in CYP2C19 exhibit variability in response to clopidogrel therapy, which may be exacerbated by the presence of impurities like this compound .

Case Studies

A notable case study examined the impact of genetic variations on clopidogrel efficacy in patients undergoing percutaneous coronary intervention (PCI). It was found that carriers of the CYP2C19*2 allele had reduced levels of active metabolites and higher platelet reactivity, leading to increased risks for adverse cardiovascular events . The presence of impurities such as this compound could potentially alter these outcomes further.

Research Findings

Recent research has focused on developing methods for detecting and quantifying this compound alongside other metabolites in plasma samples. A study demonstrated a simultaneous determination method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high extraction efficiency and acceptable matrix effects . This advancement is crucial for monitoring impurity levels in clinical settings.

Table 3: Analytical Methods for Clopidogrel Metabolites

MethodologyDetection LimitRecovery Rate (%)
LC-MS/MS0.1 ng/mL>80
HPLCNot specified>75

Properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLMQVQNGJIKW-RSAXXLAASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396607-49-0
Record name Clopidogrel pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396607490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOPIDOGREL PYRIDINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNE7AU6LVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.